![molecular formula C13H9ClFN3 B1444169 7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1380310-99-5](/img/structure/B1444169.png)

7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine

Overview

Description

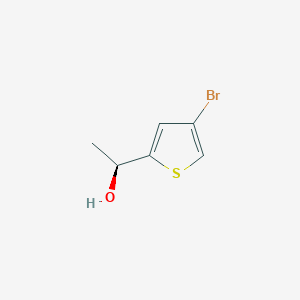

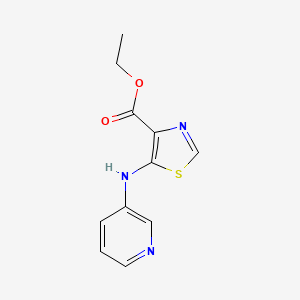

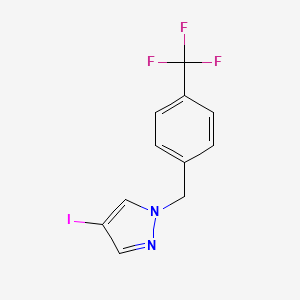

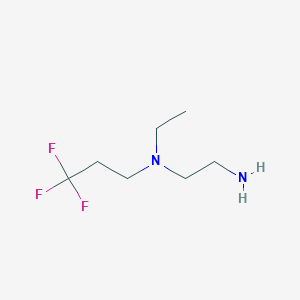

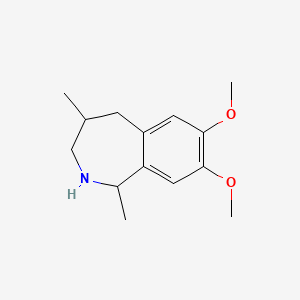

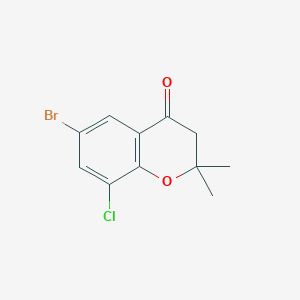

7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is a chemical compound with the molecular formula C13H9ClFN3. It has a molecular weight of 261.68 . This compound is categorized under the class of molecules known as reagents & chemicals .

Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific structure of 7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine includes a fluorobenzyl group attached to the pyrimidine ring .Chemical Reactions Analysis

While specific chemical reactions involving 7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine are not detailed in the literature, pyrimidines in general are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is a light-red to brown solid .Scientific Research Applications

Anti-Inflammatory Applications

Pyrimidine derivatives, including the one , have been studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This makes them potential candidates for the development of new anti-inflammatory drugs.

Anticancer Activity

The pyrimidine core is a significant structure in medicinal chemistry, particularly in anticancer drug design. Pyrimidine derivatives have been evaluated for their ability to inhibit cell proliferation in various types of tumors, including glioblastoma, triple-negative breast cancer, oral squamous cell carcinomas, and colon cancer . The structural modifications in these compounds can lead to significant decreases in cell viability, suggesting their role as promising tools for cancer treatment.

Synthesis of Novel Compounds

The synthesis of novel pyrimidine analogs is an active area of research. The incorporation of different moieties into the pyrimidine core, such as the 3-morpholinopropan-1-amine, has been shown to enhance the anti-inflammatory effects of these compounds . This opens up possibilities for the creation of new drugs with improved efficacy and reduced toxicity.

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrimidine derivatives is crucial for drug development. Detailed SAR analysis helps in identifying the pharmacophores responsible for the biological activity and can guide the synthesis of more potent analogs with desired properties .

Antiviral and Antibacterial Properties

Pyrimidine derivatives exhibit a range of pharmacological effects, including antiviral and antibacterial activities. Their mechanism of action often involves the inhibition of enzymes critical for the replication of viruses and bacteria, making them valuable in the treatment of infectious diseases .

Enzyme Inhibition

Some pyrimidine derivatives have been found to inhibit enzymes like cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This inhibition can lead to cell death by apoptosis, particularly in cancer cells, and is a promising approach for cancer therapy .

Safety and Hazards

This compound is considered hazardous. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling. Protective clothing, gloves, and eye/face protection should be worn when handling this compound . It is also recommended to keep it away from heat/sparks/open flames/hot surfaces .

Mechanism of Action

Target of Action

Pyrimidine derivatives, including pyrazolo[3,4-d]pyrimidine, are known to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It is known that pyrimidine derivatives exert their effects through inhibiting protein kinases . This inhibition disrupts the phosphorylation process, a crucial mechanism in signal transduction pathways, thereby affecting cellular functions such as growth and differentiation .

Biochemical Pathways

For instance, they have been found to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Result of Action

Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory and anticancer activities . These effects are likely due to their ability to inhibit protein kinases and disrupt cellular signaling processes .

properties

IUPAC Name |

4-chloro-7-[(4-fluorophenyl)methyl]pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFN3/c14-12-11-5-6-18(13(11)17-8-16-12)7-9-1-3-10(15)4-2-9/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDCJBKSWNJZPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CC3=C2N=CN=C3Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101174877 | |

| Record name | 4-Chloro-7-[(4-fluorophenyl)methyl]-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101174877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine | |

CAS RN |

1380310-99-5 | |

| Record name | 4-Chloro-7-[(4-fluorophenyl)methyl]-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1380310-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-7-[(4-fluorophenyl)methyl]-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101174877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Fluorophenyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B1444093.png)

![Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate](/img/structure/B1444100.png)

![1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B1444107.png)